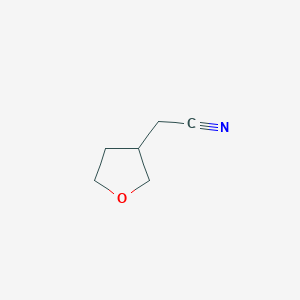

2-(Tetrahydrofuran-3-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

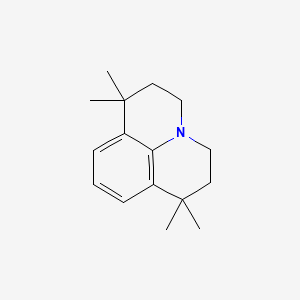

2-(Tetrahydrofuran-3-yl)acetonitrile, also known as THFAN, is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields of research and industry. It is also known by other synonyms such as Tetrahydrofurfurylcarbonitrile and 2-(Cyanomethyl)tetrahydrofuran .

Synthesis Analysis

The synthesis of this compound involves the stereospecific epoxidation of bishomoallylic alcohol using VO (acac)2 . The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides gave the corresponding 2-(1-R-1,3-di-hydro-2H-benzimidazol-2-ylidene)-, 2-(1,3-benzothiazol-2-ylidene)-, and 6-chloro-2-(4-methylthiazol-2-ylidene)-3-oxohexanenitriles .Molecular Structure Analysis

The molecular formula of this compound is C6H9NO, and its molecular weight is 111.14 g/mol . The InChI key for this compound is LSCVJPYMXOAEPX-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides gave the corresponding 2-(1-R-1,3-di-hydro-2H-benzimidazol-2-ylidene)-, 2-(1,3-benzothiazol-2-ylidene)-, and 6-chloro-2-(4-methylthiazol-2-ylidene)-3-oxohexanenitriles . The vapor–liquid equilibrium of the tetrahydrofuran–acetonitrile system, the equimolar tetrahydrofuran–acetonitrile–chloroform mixture is experimentally studied .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow to light orange clear liquid . It has a boiling point of 92 °C/13 mmHg and a specific gravity of 1.02 at 20°C . It is sealed in dry and stored at room temperature .Applications De Recherche Scientifique

Diastereoselective Synthesis

An efficient synthetic procedure has been developed for the preparation of fused 2,3-dihydrofuran derivatives, demonstrating the utility of 2-(Tetrahydrofuran-3-yl)acetonitrile in generating trans isomers of 2,3-dihydrofurans through a tandem reaction facilitated by pyridinium ylide (Qifang Wang, Hong Hou, L. Hui, & Chaoguo Yan, 2009).

Reactions with Tertiary Amines

Studies on 2-(2-hetaryl)-2-(tetrahydrofuran-2-ylidene)acetonitriles reveal their reactions with tertiary amines, leading to compounds with bipolar structures, which indicates their potential in creating complex organic structures (D. Milokhov et al., 2013).

Photosolvation Reactions

Research involving acetonitrile and tetrahydrofuran solutions under irradiation highlights the photosolvation reactions, where a solvent molecule replaces a bromide, showcasing the reactivity of such solvent environments (Jessica L. Cohen & P. Hoggard, 2009).

Chromogenic Signalling of Water Content

The development of chromogenic probes for signaling water content in organic solvents like acetonitrile and tetrahydrofuran demonstrates the application of this compound derivatives in analytical chemistry (Youn Hwan Kim et al., 2012).

Solvent Effects on Binding Modes

Investigations into the solvent-dependent binding modes of a rhodamine-azacrown based fluorescent probe for metal cations further illustrate the versatile applications of tetrahydrofuran derivatives in sensing and detection technologies (Xinxiu Fang et al., 2014).

Mécanisme D'action

The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides involves nucleophilic attack directed at the carbon atom at position 5 of the tetrahydrofuranylidene ring, resulting in the formation of bipolar compounds . The formation of three alternative structures is possible as the result of intramolecular alkylation in 2-azolylidene-6-chloro-2-oxohexanenitriles .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and is suspected of causing cancer . It is highly flammable and should be stored protected from moisture and light .

Propriétés

IUPAC Name |

2-(oxolan-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h6H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNLNUQZBGAUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

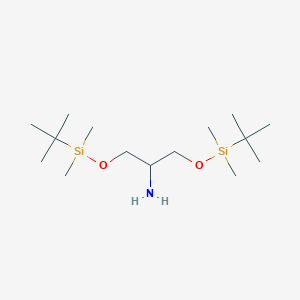

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

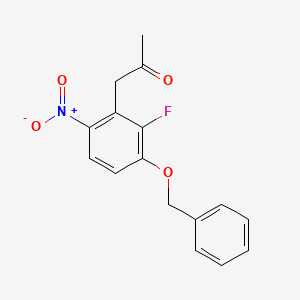

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

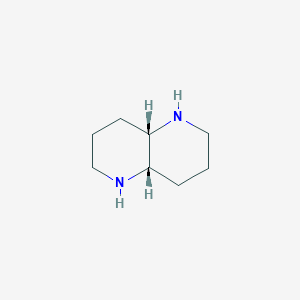

![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)

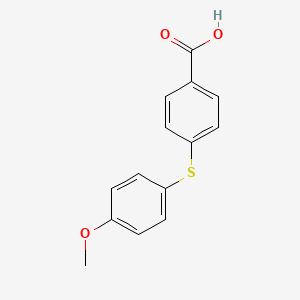

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)